molecular formula C6H7Na2O4P B12815333 Sodium phenylphosphonate xhydrate

Sodium phenylphosphonate xhydrate

Cat. No.: B12815333
M. Wt: 220.07 g/mol
InChI Key: WPSATRAIKSVYSR-UHFFFAOYSA-L
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Description

Sodium phenylphosphonate xhydrate (where "x" denotes variable hydration states) is a sodium salt of phenylphosphonic acid with the general formula NaO3PC6H5·xH2O. Phenylphosphonates are characterized by a phosphorus atom bonded to a phenyl group and oxygen atoms, forming layered or polymeric structures depending on the metal ion and hydration state . Hydration plays a critical role in stabilizing these compounds and modulating their intercalation or ion-exchange properties .

Properties

Molecular Formula

C6H7Na2O4P

Molecular Weight

220.07 g/mol

IUPAC Name

disodium;dioxido-oxo-phenyl-λ5-phosphane;hydrate

InChI

InChI=1S/C6H7O3P.2Na.H2O/c7-10(8,9)6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2

InChI Key

WPSATRAIKSVYSR-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-].O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium phenylphosphonate xhydrate can be synthesized through the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically involves dissolving phenylphosphonic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Sodium phenylphosphonate xhydrate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phenylphosphonic acid and sodium hydroxide.

    Oxidation: It can be oxidized to form phenylphosphonic acid derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products:

    Hydrolysis: Phenylphosphonic acid and sodium hydroxide.

    Oxidation: Phenylphosphonic acid derivatives.

    Substitution: Nitrated or halogenated phenylphosphonic acid derivatives.

Scientific Research Applications

Sodium phenylphosphonate xhydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.

    Biology: Employed in the study of enzyme inhibition and as a model compound for studying phosphorus-containing biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of sodium phenylphosphonate xhydrate involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphorus atom plays a crucial role in these interactions, often forming strong bonds with metal ions or other active site residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional and Application Differences

  • Intercalation Capacity: Zinc phenylphosphonate monohydrate exhibits superior intercalation properties for amines compared to anhydrous cadmium phenylphosphonate, attributed to its hydrated layered structure . Sodium-based hydrates (e.g., sodium tripolyphosphate hexahydrate) lack intercalation utility but excel in ion sequestration .
  • Thermal Stability : Cadmium phenylphosphonates retain structural integrity up to 300°C, whereas hydrated sodium compounds (e.g., sodium formaldehyde sulfoxylate hydrate) decompose at lower temperatures (~100°C) due to water loss .
  • Biological Relevance : Sodium (3S,4R,5R)-6-((hydrogenphosphonato)oxy)-3,4,5-trihydroxy-2-oxohexyl phosphate xhydrate () is a phosphorylated sugar derivative used in biochemical studies, distinct from phenylphosphonates.

Hydration Effects

  • Zinc phenylphosphonate monohydrate loses structural flexibility upon dehydration, limiting its intercalation capacity .
  • Sodium tripolyphosphate hexahydrate’s hexahydrate form enhances solubility and stability in aqueous detergents, unlike its anhydrous counterpart .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct data on sodium phenylphosphonate xhydrate , necessitating extrapolation from structurally related compounds. For instance:

  • Cadmium/zinc phenylphosphonates highlight the role of metal ions in dictating layered vs. non-layered architectures .

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